N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with chlorine (at position 7) and methoxy (at position 4). The benzamide moiety is further substituted with a fluorine atom at position 3 and a pyridin-3-ylmethyl group on the nitrogen atom.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-28-17-8-7-16(22)19-18(17)25-21(29-19)26(12-13-4-3-9-24-11-13)20(27)14-5-2-6-15(23)10-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKZAJEAMXJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Biginelli Reaction: A one-pot multicomponent reaction that combines urea, an aldehyde, and a β-keto ester to form the benzothiazole ring.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by providing uniform heating.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide exhibit notable antimicrobial properties. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi.
Case Studies
- Bacterial Inhibition : A study demonstrated that derivatives of benzothiazole displayed significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded as low as 6.25 µg/mL for some compounds, suggesting strong potential for developing new antibacterial agents .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly in the context of inhibiting specific cancer cell lines. The benzothiazole structure is known to interact with various cellular targets involved in cancer progression.
Inhibition of RAS Proteins
Recent investigations have focused on the role of this compound as a pan-RAS inhibitor. RAS proteins are critical regulators in many cancers, and small molecules that can modulate their activity are of great therapeutic interest.
Binding Affinity Studies
In vitro studies using nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound can bind effectively to RAS proteins, influencing their conformation and function. The introduction of specific substituents on the benzothiazole moiety has been shown to enhance binding affinity, indicating a structure-activity relationship crucial for drug design .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The compound binds to the active site of these enzymes, preventing their function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with six benzamide-thiazole derivatives reported in Iranian Journal of Pharmaceutical Research (2021) . Below is a detailed comparison:
Structural and Functional Group Differences
| Compound Name | Core Structure | Key Substituents | Bioactivity Notes (if available) |
|---|---|---|---|
| N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide | Benzothiazole | 7-Cl, 4-OCH₃, 3-F, pyridin-3-ylmethyl | Hypothesized kinase inhibition (structural analogy) |
| 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) | Thiazole | 3,4-diCl, morpholinomethyl | Unspecified, but morpholine may enhance solubility |
| 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) | Thiazole | 3,4-diCl, 4-methylpiperazinylmethyl | Potential CNS activity due to piperazine moiety |
| N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) | Thiazole | dimethylaminomethyl, isonicotinamide (pyridine-4-carboxamide) | Possible antimicrobial or anti-inflammatory effects |
Key Observations
Core Heterocycle: The target compound uses a benzothiazole core, whereas the compared analogs (4d–4i) feature a simpler thiazole ring.
Substituent Variations :
- The 7-chloro-4-methoxy substitution on the benzothiazole core is unique to the target compound and may confer metabolic stability or electron-withdrawing effects critical for enzyme inhibition.
- In contrast, analogs like 4d and 4e utilize 3,4-dichloro substitution on the benzamide, which could enhance lipophilicity but reduce solubility .
- The pyridin-3-ylmethyl group in the target compound mirrors the pyridinyl groups in analogs (e.g., 4h), suggesting shared targeting of nicotinic acetylcholine receptors or kinase domains.
Spectroscopic Characterization :
- The analogs (4d–4i) were validated via ¹H NMR, ¹³C NMR, and HRMS , with melting points ranging 180–220°C . While analogous data for the target compound are unavailable, similar techniques would likely confirm its structure.
Hypothetical Pharmacological Implications
- The 3-fluoro substituent on the benzamide may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs.
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a benzothiazole core and a pyridine moiety. Its molecular formula is , with a molar mass of approximately 375.85 g/mol. The presence of functional groups such as chloro, methoxy, and fluoro contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : The compound can interact with cellular receptors, influencing signal transduction pathways.
- Pathway Modulation : It can affect biochemical pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have demonstrated the compound's potential in various biological assays:
Anticancer Activity
The compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values indicate effective inhibition at concentrations as low as 5.3 µM.
- HCT116 (colon cancer) : Demonstrated IC50 values in the nanomolar range, indicating strong anticancer potential .
Antimicrobial Activity
Research has shown that derivatives of benzothiazole compounds possess antibacterial properties:
- Gram-positive bacteria : Compounds similar to this one have shown selective activity against strains like Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM .
Comparative Analysis
A comparison with similar benzothiazole derivatives highlights the unique biological profile of this compound:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Unique Features |
|---|---|---|---|
| Compound A | 5.3 µM | 16 µM against E. faecalis | Chloro and methoxy substitutions |
| Compound B | 0.52 µM | >16 µM against S. aureus | Additional alkyl chain |
| This Compound | 5.3 µM | 8–32 µM | Unique pyridine linkage |
Case Studies
Several studies have investigated the biological activity of this class of compounds:
- Study on Anticancer Effects : A recent investigation into the efficacy of benzothiazole derivatives demonstrated that those with methoxy and chloro substitutions showed enhanced activity against MCF-7 cells compared to non-substituted analogs .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of related compounds, finding significant inhibition against Gram-positive bacteria, underscoring the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-3-yl)methyl]benzamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling benzothiazole intermediates with substituted benzamides. For example, a nucleophilic substitution reaction between 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and activated 3-fluoro-N-(pyridin-3-ylmethyl)benzoyl chloride under anhydrous conditions (e.g., DMF, K₂CO₃, 0–5°C) .
- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C4, fluorine at C3) and pyridine-methyl linkage .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₆ClFN₃O₂S: 428.06) .
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, benzothiazole C-S vibrations ~650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Screening :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC₅₀ calculations .
- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole or pyridine) influence biological activity?
- SAR Strategies :
- Replace methoxy (C4) with ethoxy or halogen to assess solubility/activity trade-offs .
- Substitute pyridin-3-ylmethyl with pyridin-2-yl or quinoline to study steric effects on target binding .
Q. What experimental approaches resolve contradictions in reported synthetic yields (e.g., 40–75%)?
- Yield Optimization :
- Catalysis : Screen Pd/Cu catalysts for amide coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .
- Contradiction Analysis : Replicate protocols from divergent studies while controlling moisture/oxygen levels (Schlenk techniques) .
Q. How can crystallography clarify intermolecular interactions critical for stability and activity?
- Crystallization : Grow single crystals via slow evaporation (CHCl₃/hexane) and analyze via X-ray diffraction.
- Key Findings : Identify hydrogen bonds (e.g., N-H···N between benzothiazole and pyridine) and π-π stacking (benzamide/benzothiazole) that stabilize the bioactive conformation .
Q. What in vivo models are appropriate for validating therapeutic potential?
- Animal Studies :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; measure plasma half-life via LC-MS/MS .
- Efficacy : Xenograft models (e.g., murine colon cancer) with tumor volume monitoring .
Methodological Notes
- Synthesis Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch variability .
- Data Validation : Cross-validate biological results using orthogonal assays (e.g., ATP-based viability + caspase-3 activation) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
